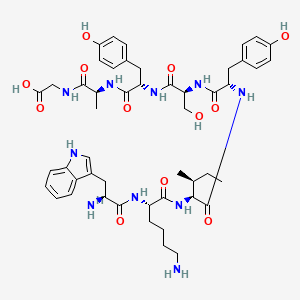![molecular formula C19H19NOS B14247790 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 180154-62-5](/img/structure/B14247790.png)
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a unique structure combining a dibenzothiophene moiety with an azabicyclooctane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is to start with the dibenzothiophene core, which can be functionalized through various reactions such as halogenation, lithiation, and coupling reactions. The azabicyclooctane moiety can be introduced through nucleophilic substitution or cyclization reactions. The final step often involves the formation of the hydroxyl group through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dibenzothiophene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dibenzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the dibenzothiophene core.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. The azabicyclooctane moiety is a common feature in many bioactive molecules, and the dibenzothiophene core can interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Industry
In industry, this compound may find applications in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes. Its unique structure can contribute to the electronic properties of these materials.
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dibenzothiophene core can engage in π-π stacking interactions, while the azabicyclooctane moiety can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: This compound features a similar dibenzothiophene core but with a different substitution pattern.
2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene: Another related compound with a benzo[b]thiophene moiety.
Uniqueness
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the combination of the dibenzothiophene core with the azabicyclooctane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
180154-62-5 |
|---|---|
Molecular Formula |
C19H19NOS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-dibenzothiophen-2-yl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H19NOS/c21-19(12-20-9-7-13(19)8-10-20)14-5-6-18-16(11-14)15-3-1-2-4-17(15)22-18/h1-6,11,13,21H,7-10,12H2 |
InChI Key |
YHMQSALZLUNGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC4=C(C=C3)SC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
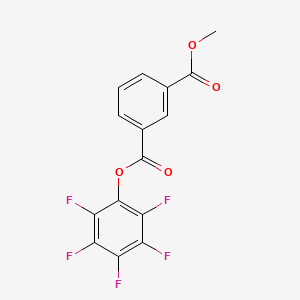
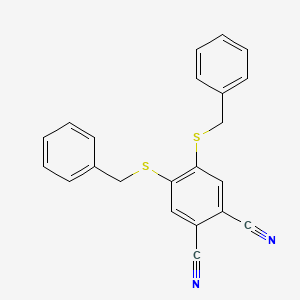
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
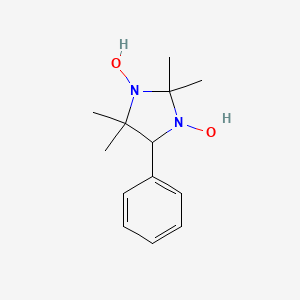
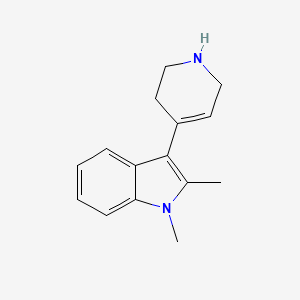
![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
